

Molecular weight and formula of 2,3,5,6-Tetrafluoroterephthalaldehyde

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Compound of Interest

Compound Name: 2,3,5,6-Tetrafluoroterephthalaldehyde

Cat. No.: B1354489

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An In-depth Technical Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde

This technical guide provides a comprehensive overview of **2,3,5,6-Tetrafluoroterephthalaldehyde**, a fluorinated aromatic dialdehyde. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

Core Compound Properties

2,3,5,6-Tetrafluoroterephthalaldehyde is a valuable building block in the synthesis of various organic materials and pharmaceutical intermediates.^[1] Its highly fluorinated benzene ring imparts unique properties to the resulting molecules.

Physicochemical Data

The key quantitative data for **2,3,5,6-Tetrafluoroterephthalaldehyde** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₈ H ₂ F ₄ O ₂	PubChem[2], Alfa Chemistry[3]
Molecular Weight	206.09 g/mol	PubChem[2], Alfa Chemistry[3]
Alternate Molecular Weight	206.1 g/mol	Sigma-Aldrich[4]
Alternate Molecular Weight	206.10 g/mol	TCI Chemicals[5]
Appearance	White to light yellow solid/powder/crystal	TCI Chemicals[5], Alfa Chemistry[1]
Melting Point	134.0 to 138.0 °C	TCI Chemicals[5]
Alternate Melting Point	130-132 °C	Alfa Chemistry[1]
Purity	>98.0% (GC)	TCI Chemicals[5]
CAS Number	3217-47-8	PubChem[2]

Synthesis and Experimental Protocols

The synthesis of **2,3,5,6-Tetrafluoroterephthalaldehyde** can be approached through several routes. Below is a detailed, generalized experimental protocol based on the reduction of a terephthaloyl chloride precursor, a common method for aldehyde synthesis.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize **2,3,5,6-Tetrafluoroterephthalaldehyde** by the reduction of 2,3,5,6-tetrafluoroterephthaloyl chloride.

Materials:

- 2,3,5,6-tetrafluoroterephthaloyl chloride
- Palladium on barium sulfate (Rosenmund catalyst)
- Quinoline or sulfur (catalyst poison)
- Anhydrous toluene (solvent)

- Hydrogen gas
- Standard glassware for inert atmosphere reactions

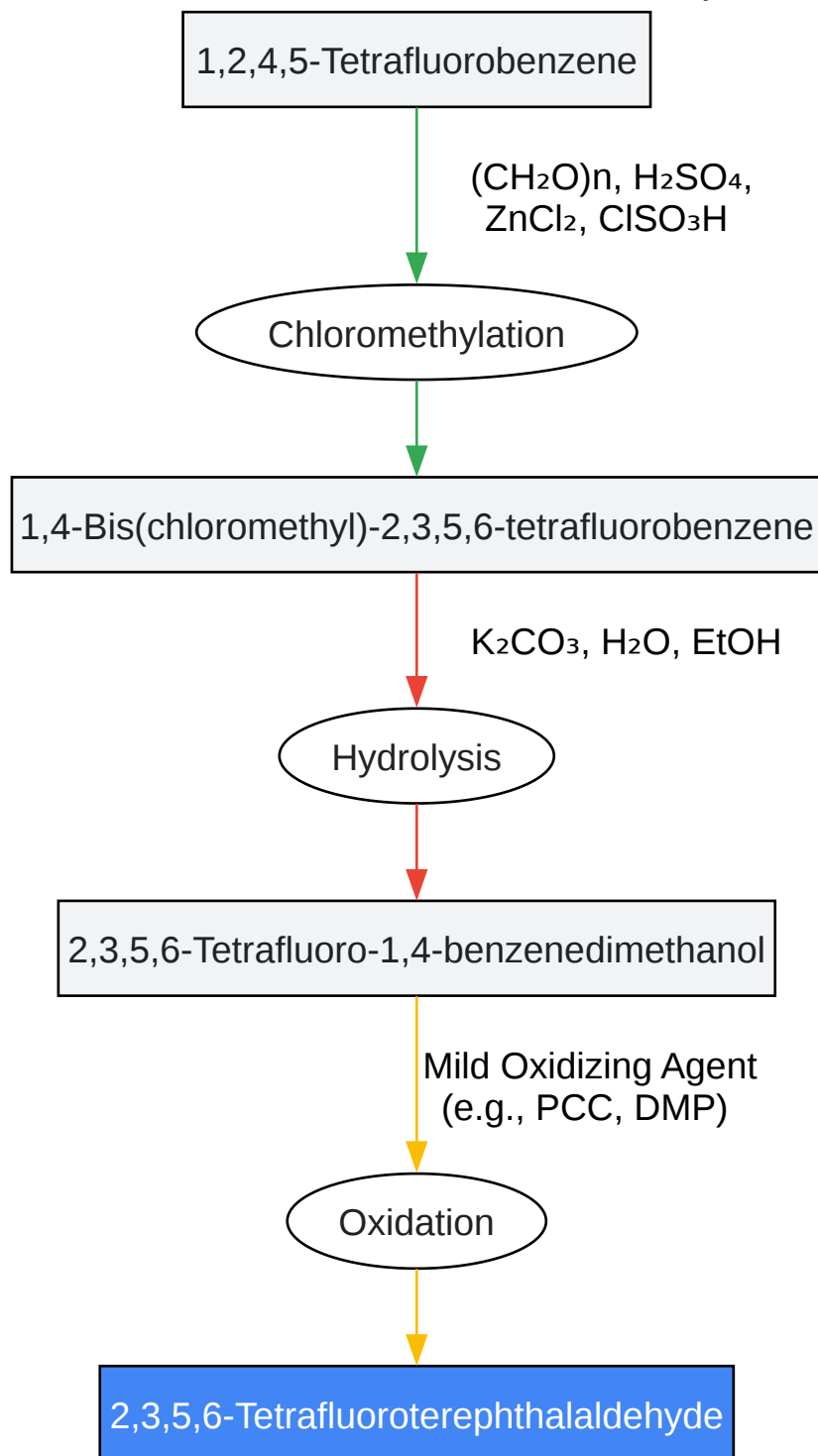
Procedure:

- A reaction flask is charged with anhydrous toluene and the Rosenmund catalyst.
- A small amount of catalyst poison (e.g., quinoline) is added to prevent over-reduction to the alcohol.
- A solution of 2,3,5,6-tetrafluoroterephthaloyl chloride in anhydrous toluene is added to the flask.
- The reaction mixture is stirred under a hydrogen atmosphere at a controlled temperature.
- The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
- Upon completion, the catalyst is removed by filtration.
- The solvent is removed under reduced pressure to yield the crude **2,3,5,6-Tetrafluoroterephthalaldehyde**.
- The crude product is then purified by recrystallization or column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of **2,3,5,6-Tetrafluoroterephthalaldehyde** starting from 1,2,4,5-tetrafluorobenzene.

Synthesis Workflow of 2,3,5,6-Tetrafluoroterephthalaldehyde

[Click to download full resolution via product page](#)Caption: A potential synthetic route to **2,3,5,6-Tetrafluoroterephthalaldehyde**.

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